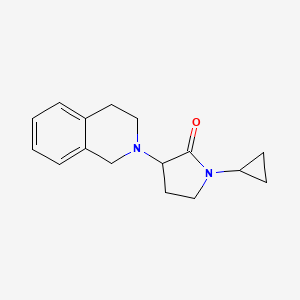
1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Scientific Research Applications
Synthetic Methodologies and Derivatives
A significant area of research involving this compound is the development of synthetic methodologies for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These compounds are synthesized through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid, demonstrating the influence of electronic nature on the yields of the reaction products (Lu & Shi, 2007). Similarly, another study describes a one-pot, four-component process to synthesize dihydropyrindines and tetrahydroquinolines, highlighting a versatile approach to constructing these heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural motifs present in "1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one" are foundational elements for various biologically active compounds. For instance, the development of novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition has been explored, showcasing the potential of these compounds in drug discovery due to their unique heterocyclic scaffolds and biological activities (Boudriga et al., 2019).
Catalytic Reactions and Functionalization
The compound and its derivatives have also been investigated in catalytic reactions and C-H functionalization processes. For example, cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines (Kang et al., 2015). Moreover, an innovative Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been developed, further illustrating the versatility and utility of these compounds in complex organic synthesis (Zhu & Seidel, 2016).
properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-15(8-10-18(16)14-5-6-14)17-9-7-12-3-1-2-4-13(12)11-17/h1-4,14-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTQEFZZJNTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

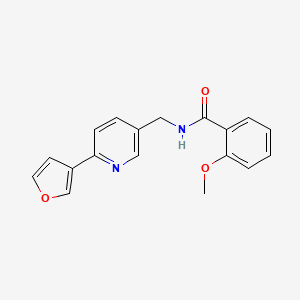

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)
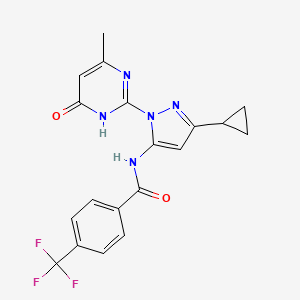
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)
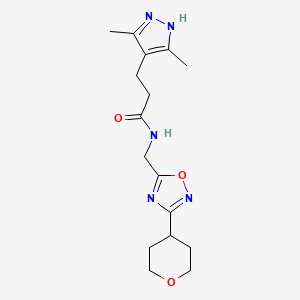
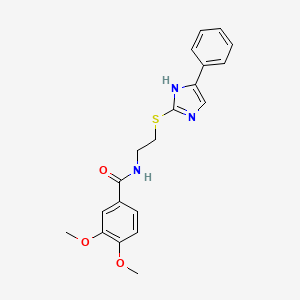


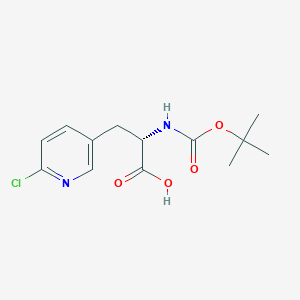
![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)